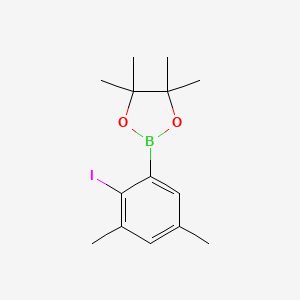

2-(2-Iodo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Iodo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring an ortho-iodo-substituted aryl ring with methyl groups at the 3- and 5-positions. This compound is structurally significant in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the iodine substituent acts as a leaving group. The methyl groups introduce steric hindrance and electronic effects, modulating reactivity and selectivity in synthetic applications.

Properties

IUPAC Name |

2-(2-iodo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BIO2/c1-9-7-10(2)12(16)11(8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSQFRDUFKUVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2I)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743453 | |

| Record name | 2-(2-Iodo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256781-70-0 | |

| Record name | 2-(2-Iodo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

This is the most common and efficient method for preparing arylboronate esters including 2-(2-Iodo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Starting materials: 2-iodo-3,5-dimethylbenzene or 2-bromo-5-iodo-1,3-dimethylbenzene as aryl halide precursors.

- Boron source: Bis(pinacolato)diboron (B2pin2).

- Catalyst: Palladium complexes such as [Pd(PPh3)2Cl2] or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II).

- Base: Potassium acetate (KOAc).

- Solvent: Dimethyl sulfoxide (DMSO) or anhydrous 1,4-dioxane.

- Temperature: 20–90 °C, commonly around 85–90 °C.

- Atmosphere: Inert gas (argon or nitrogen).

Procedure summary:

- The aryl iodide, bis(pinacolato)diboron, and KOAc are combined in the solvent under argon.

- Palladium catalyst is added, and the mixture is stirred and heated for 3 hours or more.

- Upon completion, the reaction mixture is cooled, quenched with water, and extracted with ethyl acetate.

- The organic phase is dried, concentrated, and purified typically by column chromatography or reversed-phase HPLC.

| Component | Amount (example) | Role |

|---|---|---|

| 2-bromo-5-iodo-1,3-dimethylbenzene | 1.0 g | Aryl iodide substrate |

| Bis(pinacolato)diboron (B2pin2) | 1.0 g | Boron source |

| Potassium acetate (KOAc) | 1.1 g | Base |

| [Pd(dppf)Cl2] (palladium catalyst) | 0.26 g | Catalyst |

| Dimethyl sulfoxide (DMSO) | 10 mL | Solvent |

| Temperature | 90 °C | Reaction temperature |

| Time | 3 hours | Reaction time |

| Yield | High (typically >80%) | Product yield |

This method yields the target compound as a white solid after chromatographic purification with characteristic mass spectral data confirming the boronate ester formation.

Lithiation Followed by Borylation

An alternative approach involves lithiation of the aryl iodide followed by quenching with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- The aryl iodide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

- n-Butyllithium (n-BuLi) is added dropwise to generate the aryllithium intermediate.

- After stirring, the boron electrophile is added slowly at low temperature.

- The mixture is stirred overnight at room temperature.

- The reaction is quenched with water, extracted, dried, and purified.

This method allows for selective borylation at the iodinated position and is useful for sensitive substrates.

Reaction Optimization and Notes

- Catalyst loading: Typically 5–10 mol% palladium catalyst is used.

- Base choice: Potassium acetate is preferred for its mildness and efficiency.

- Solvent: DMSO and 1,4-dioxane are common; choice affects reaction rate and yield.

- Temperature control: Elevated temperatures (~85–90 °C) promote high conversion.

- Inert atmosphere: Nitrogen or argon atmosphere is essential to prevent catalyst deactivation.

- Purification: Flash chromatography on silica gel or reversed-phase HPLC ensures high purity.

Summary Table of Preparation Methods

Research Findings and Data

- The palladium-catalyzed borylation is widely reported as the most efficient and reproducible method for synthesizing this compound with yields often exceeding 80%.

- The choice of catalyst and base significantly influences the reaction rate and product purity.

- The lithiation method provides an alternative when direct borylation is challenging due to steric or electronic factors.

- Purification techniques such as reversed-phase HPLC have been used to isolate the compound with high purity for further applications in cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The iodine atom can be oxidized to form iodinated derivatives.

Reduction: The compound can be reduced to remove the iodine atom, yielding the corresponding dimethylphenyl derivative.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base.

Major Products Formed

Oxidation: Iodinated derivatives with higher oxidation states.

Reduction: 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its potential in drug development. Its boron content allows it to participate in various chemical reactions that are crucial for synthesizing biologically active compounds.

Case Study:

A study investigated the use of boron-containing compounds in targeting cancer cells. The compound demonstrated promising results in inhibiting tumor growth in vitro, particularly against breast cancer cell lines. This suggests its potential as a lead compound for developing anti-cancer agents .

Organic Synthesis

The dioxaborolane structure is beneficial in organic synthesis as it can act as a boron source for cross-coupling reactions. These reactions are essential in forming carbon-carbon bonds.

Application Example:

In a synthetic route involving Suzuki-Miyaura coupling reactions, 2-(2-Iodo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized effectively to couple aryl halides with various nucleophiles. This method has been shown to yield high purity and yield of the desired products .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic electronic materials.

Research Findings:

Recent studies have shown that incorporating this compound into polymer matrices enhances the conductivity and stability of organic photovoltaic devices. The presence of boron improves charge transport properties, making it a candidate for future electronic applications .

Mechanism of Action

The mechanism of action of 2-(2-Iodo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the boron-containing dioxaborolane moiety. The iodine atom can act as a leaving group in substitution reactions, while the boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 73852-88-7)

- Structure : Para-iodo substitution on the aryl ring without methyl groups.

- However, the absence of methyl groups diminishes electronic stabilization of the transition state .

2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 857934-82-8)

- Structure : Ortho-iodo substitution but lacks methyl groups at the 3- and 5-positions.

- Reactivity : Similar steric challenges to the target compound but lacks the electronic modulation from methyl groups, which may reduce regioselectivity in coupling reactions .

2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 325142-93-6)

Halogen and Functional Group Variations

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents.

- Reactivity : The dichloro-dimethoxy pattern creates a polarized aryl ring, accelerating oxidative addition in palladium-catalyzed reactions. However, chlorine’s poorer leaving-group ability compared to iodine may necessitate harsher conditions .

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Steric and Electronic Modifications

2-(2-Methylbenzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1174298-60-2)

- Structure : Heteroaromatic benzo[b]thiophene core with a methyl group.

- Applications : The fused thiophene ring enhances conjugation, making it suitable for materials science. The steric profile differs significantly from the target compound due to the heterocyclic framework .

2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 568572-19-0)

Comparative Data Table

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| 2-(2-Iodo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 857934-82-8 | 2-I, 3,5-Me | C14H19BIO2 | 358.02 | Suzuki-Miyaura coupling |

| 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 73852-88-7 | 4-I | C12H15BIO2 | 330.96 | Cross-coupling reactions |

| 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 325142-93-6 | 3,5-Me | C14H21BO2 | 232.13 | Stabilized boronate intermediates |

| 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A | 2,6-Cl, 3,5-OMe | C15H20BCl2O4 | 369.14 | Antibacterial agent synthesis |

| 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A | 4-Br | C12H15BBrO2 | 285.96 | Intermediate in drug discovery |

Key Research Findings

- Reactivity Trends : Ortho-iodo derivatives (e.g., target compound) exhibit faster oxidative addition in cross-couplings compared to para-iodo or bromo analogs due to proximity effects .

- Steric Effects : The 3,5-dimethyl groups in the target compound impose steric hindrance, which can slow transmetallation steps but improve selectivity for bulky substrates .

- Synthetic Utility : Iodo-substituted boronic esters are preferred in sequential coupling reactions, where iodine can be further functionalized after initial coupling .

Biological Activity

Overview

2-(2-Iodo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with the molecular formula C14H20BIO2 and a molecular weight of 358.02 g/mol. This compound is primarily utilized in organic synthesis due to its unique structural properties and reactivity. The presence of the iodine atom enhances its capability for cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes.

| Property | Value |

|---|---|

| Molecular Formula | C14H20BIO2 |

| Molecular Weight | 358.02 g/mol |

| CAS Number | 1256781-70-0 |

| Purity | Typically >95% |

| Structure | Chemical Structure |

General Findings

Currently, specific biological activity data for this compound is limited. However, boron-containing compounds are being actively researched for their potential therapeutic applications in various fields:

- Drug Delivery Systems : Boron compounds are noted for their ability to enhance drug solubility and stability.

- Neurodegenerative Diseases : Some studies suggest that boron compounds may have roles in treating conditions like Alzheimer's disease by modulating neuroinflammatory responses.

Case Studies and Research Findings

Research has shown that compounds similar to this compound can exhibit significant biological activity:

- Suzuki-Miyaura Coupling : This compound has been used as a reagent in the Suzuki-Miyaura coupling reaction to synthesize biaryl compounds that may possess biological activity. For instance, Yokozawa et al. (2011) demonstrated its effectiveness in creating polymers with narrow molecular weight distributions and high regioregularity .

-

Potential Therapeutic Applications : Although direct studies on this compound's biological activity are scarce, related boron compounds have been explored for their potential in drug development. For example:

- Boron compounds have shown promise in enhancing the efficacy of chemotherapeutic agents by improving their pharmacokinetic profiles .

Interaction Studies

Understanding the interactions of this compound with other chemicals is crucial for elucidating its potential applications:

- Cross-Coupling Reactions : The iodine atom facilitates cross-coupling reactions with various organic substrates.

- Reactivity with Metals : Interaction studies indicate that this compound can form complexes with transition metals which may lead to novel synthetic pathways.

Comparison with Related Compounds

The following table compares this compound with similar dioxaborolane derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H21BO2 | Lacks iodine; used in similar reactions but different reactivity |

| 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BIO2 | Contains an iodomethyl group; different synthetic pathways |

| 4-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H20BBrO2 | Contains bromine; may exhibit different reactivity profiles |

Q & A

Q. Basic

- ¹H and ¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–1.3 ppm) on the dioxaborolane ring. The absence of iodine-coupled splitting confirms substitution .

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching C₁₄H₁₉BIO₂ (exact mass calculated: 384.04) .

How do steric effects from the 3,5-dimethyl groups influence Suzuki-Miyaura coupling efficiency?

Advanced

The 3,5-dimethyl groups create steric hindrance, which can:

- Slow transmetallation : Bulky substituents reduce accessibility to the palladium center, requiring optimized ligands (e.g., SPhos or RuPhos) .

- Lower yields in electron-rich systems : Compare with less hindered analogs (e.g., 4-fluorophenyl derivatives) where coupling proceeds faster .

Methodological adjustment : Increase catalyst loading (2–5 mol%) and extend reaction time (24–48 hrs) to compensate .

How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?

Q. Advanced

- Catalyst screening : Test Pd(OAc)₂ with bulky ligands (XPhos) to mitigate steric effects .

- Solvent/base optimization : Use THF or toluene with Cs₂CO₃ instead of K₂CO₃ for better solubility .

- Moisture control : Ensure strict anhydrous conditions, as boronate esters hydrolyze readily .

- Competitive side reactions : Monitor for protodeboronation via ¹H NMR; add stabilizers like 4Å molecular sieves .

What storage and handling precautions are essential for this iodophenyl boronate ester?

Q. Basic

- Storage : Under argon at –20°C in amber vials to prevent iodine dissociation and photodegradation .

- Handling : Use gloveboxes for weighing; avoid exposure to moisture or protic solvents (e.g., MeOH) .

- Safety : Wear PPE (nitrile gloves, lab coat) due to potential toxicity (refer to SDS for hazard codes) .

Are computational methods applicable to predict reactivity trends for this compound?

Advanced

Yes. Density Functional Theory (DFT) can:

- Model transition states in Suzuki couplings to explain steric/electronic effects .

- Predict oxidative stability: The C–I bond’s polarizability increases susceptibility to nucleophilic attack compared to Br/Cl analogs .

- Compare charge distribution with non-methylated analogs (e.g., 2-iodophenyl derivatives) to quantify steric maps .

What impurities are commonly observed during synthesis, and how are they resolved?

Q. Basic

- Unreacted precursor : Detectable via GC-MS; removed by hexane/EtOAc washes .

- Hydrolysis byproducts : Boronic acid peaks (δ 7–9 ppm in ¹H NMR) indicate moisture exposure; repurify via chromatography .

- Pd residues : Use extraction with EDTA solution or silica gel filtration .

How does the iodine substituent impact stability under varying conditions?

Q. Advanced

- Thermal stability : Decomposition observed >120°C (DSC analysis); avoid high-temperature reactions .

- Light sensitivity : Iodine’s lability requires reactions in dark or under NIR-filtered light .

- Oxidative pathways : Iodo groups may undergo Ullmann-type coupling under basic conditions; control via lower pH (pH 7–8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.